1,3-dimethyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione
CAS No.: 6048-97-1
Cat. No.: VC21457188
Molecular Formula: C9H10N4O2S
Molecular Weight: 238.27g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6048-97-1 |
|---|---|
| Molecular Formula | C9H10N4O2S |
| Molecular Weight | 238.27g/mol |
| IUPAC Name | 2,4-dimethyl-7,8-dihydropurino[8,7-b][1,3]thiazole-1,3-dione |
| Standard InChI | InChI=1S/C9H10N4O2S/c1-11-6-5(7(14)12(2)9(11)15)13-3-4-16-8(13)10-6/h3-4H2,1-2H3 |
| Standard InChI Key | HXYVOSPXRYWXQO-UHFFFAOYSA-N |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N3CCSC3=N2 |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N3CCSC3=N2 |
Introduction
Chemical Structure and Properties
Structural Features
1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione consists of a thiazole ring fused to a purine moiety, creating a complex heterocyclic system. The compound contains two methyl groups at positions 1 and 3, which influence its physicochemical properties and potential interactions with biological targets. The full systematic IUPAC name is 2,4-dimethyl-7,8-dihydropurino[8,7-b] thiazole-1,3-dione, reflecting the complex arrangement of its structural components.
The molecular structure includes four nitrogen atoms and one sulfur atom incorporated into the heterocyclic framework, along with two carbonyl groups that contribute to the compound's hydrogen-bonding capabilities. This arrangement of atoms creates a unique three-dimensional architecture that determines the compound's chemical behavior and biological interactions.
Physical and Chemical Properties
Table 1 summarizes the key physical and chemical properties of 1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione:
The compound's heterocyclic nature influences its solubility characteristics, with moderate water solubility reported at 35.7 μg/mL. The presence of polar functional groups, including carbonyl moieties, contributes to potential hydrogen bonding interactions with solvent molecules and biological targets. These structural features are critical determinants of the compound's pharmacokinetic properties and biological activities.
Structural Identification Systems
Modern chemical informatics employs various notation systems to represent and identify chemical structures. Table 2 presents the standardized notation systems used for 1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione:
| Notation System | Representation | Reference |
|---|---|---|
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N3CCSC3=N2 | |
| Canonical SMILES | CN1C2=C(C(=O)N(C1=O)C)N3CCSC3=N2 | |
| InChI | InChI=1S/C9H10N4O2S/c1-11-6-5(7(14)12(2)9(11)15)13-3-4-16-8(13)10-6/h3-4H2,1-2H3 | |
| InChIKey | HXYVOSPXRYWXQO-UHFFFAOYSA-N |
These notation systems enable precise identification and facilitate computational analysis of the compound's structure, properties, and potential interactions in biological systems.
Synthesis Methods
General Synthetic Approaches
The synthesis of 1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione involves multi-step chemical reactions, including cyclization and substitution processes. The synthetic pathway typically begins with appropriate purine derivatives that undergo subsequent modifications to incorporate the thiazole ring and introduce methyl substituents at the desired positions.
The general synthetic approach involves several key steps that must be carefully controlled to ensure high yields and purity of the final product. These reaction conditions, including temperature, pH, and solvent selection, play crucial roles in determining the success of the synthesis. The process generally follows a logical sequence of transformations that build the complex heterocyclic structure in a controlled manner.
Synthetic Routes and Mechanisms
Table 3 outlines a general synthetic pathway for 1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione based on established methods for similar compounds:
| Step | Reaction Type | Key Reagents | Conditions | Reference |
|---|---|---|---|---|
| 1 | Purine core preparation | Appropriate purine precursors | Controlled temperature and pH | |
| 2 | Methylation | Methylating agents (e.g., methyl iodide, dimethyl sulfate) | Basic conditions, controlled temperature | |
| 3 | Thiazole ring formation | Sulfur-containing reagents, cyclization precursors | Optimized cyclization conditions | |
| 4 | Purification | Chromatographic methods, recrystallization | Standard laboratory conditions |
The cyclization step to form the thiazole ring is particularly critical in the synthesis of this compound, as it establishes the fused heterocyclic system that defines the compound's structural identity. This step often requires precise control of reaction conditions to ensure selectivity and prevent unwanted side reactions.
Analytical Monitoring and Characterization
Throughout the synthesis process, analytical techniques are employed to monitor reaction progress and confirm the identity and purity of intermediates and the final product. These techniques include:
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Thin-layer chromatography (TLC) for reaction monitoring
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High-performance liquid chromatography (HPLC) for purity assessment
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Nuclear magnetic resonance (NMR) spectroscopy for structural confirmation
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Mass spectrometry for molecular weight verification
These analytical methods are essential for ensuring the successful synthesis of 1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione with high purity and structural integrity.
Chemical Reactivity
Reaction Profiles
1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione exhibits chemical reactivity patterns characteristic of both purine and thiazole ring systems. The compound's structure contains several reactive sites that can participate in various chemical transformations, enabling the development of derivatives with potentially enhanced properties or tailored biological activities.
Table 4 summarizes potential reaction sites and corresponding reaction types:
| Reaction Site | Reaction Type | Potential Products | Reference |
|---|---|---|---|
| Thiazole ring | Electrophilic substitution | Functionalized derivatives | |
| Carbonyl groups | Nucleophilic addition | Hydroxyl derivatives, amide products | |
| Nitrogen atoms | Coordination | Metal complexes, quaternary salts | |
| C-H bonds | Oxidation, substitution | Oxidized derivatives, substituted analogs |
Understanding these reactivity patterns is essential for designing synthetic routes to novel derivatives and predicting potential metabolic transformations in biological systems.
Structure-Activity Relationships
The relationship between the structure of 1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione and its biological activities is a critical area of investigation. The unique arrangement of the thiazole ring fused to the purine core creates a three-dimensional architecture that influences the compound's interactions with biological targets.
Several structural features contribute to the compound's potential biological activities:
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The methyl groups at positions 1 and 3 influence lipophilicity and binding interactions
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The carbonyl groups serve as hydrogen bond acceptors in target binding
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The thiazole sulfur atom introduces unique electronic properties
-
The fused ring system creates a specific three-dimensional shape for receptor recognition
Modifications to these structural elements can significantly alter the compound's biological profile, enabling the development of derivatives with enhanced activity or improved pharmacokinetic properties.
Biological Activities and Applications
Mechanism of Action
The biological activities of 1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione are likely related to its interactions with specific biological targets such as enzymes or receptors. The compound's heterocyclic structure enables it to engage in various binding interactions, including hydrogen bonding, van der Waals interactions, and potential π-stacking with aromatic residues in proteins.
Studies suggest that derivatives of this compound may function as inhibitors for specific enzymes or modulators of receptor activity, potentially influencing cellular signaling pathways. The specific mechanisms may involve:
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Competitive binding to enzyme active sites
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Allosteric modulation of receptor function
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Interference with nucleic acid metabolism
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Modulation of protein-protein interactions
Further research is needed to fully elucidate the precise mechanisms underlying the biological activities of this compound and its derivatives.
Comparative Analysis with Related Compounds
Table 5 compares 1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione with structurally related purine derivatives:
This comparative analysis highlights the structural relationships between these compounds and their potential biological activities, illustrating how specific structural modifications can influence functional properties.
| Structural Feature | Potential Therapeutic Application | Rationale | Reference |
|---|---|---|---|
| Purine core | CNS-active agents, respiratory modulators | Structural similarity to adenosine and xanthines | |
| Thiazole ring | Antimicrobial activity, enzymatic inhibition | Present in many antimicrobial and enzyme-inhibiting drugs | |
| Carbonyl groups | Enzyme inhibitors, receptor modulators | Hydrogen bonding capabilities with target proteins | |
| Fused ring system | Anticancer agents, antiviral compounds | Potential for nucleic acid interaction, enzyme inhibition |
These potential applications highlight the importance of continuing research into 1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione and its derivatives for pharmaceutical development.
Analytical Characterization
Spectroscopic Methods
Comprehensive characterization of 1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multiple spectroscopic techniques that provide complementary information about the compound's structure and properties. These methods are essential for confirming structural identity, assessing purity, and analyzing potential derivatives.
Table 7 summarizes key spectroscopic methods used for characterization:
| Spectroscopic Method | Information Provided | Expected Key Features | Reference |
|---|---|---|---|
| 1H-NMR | Proton environments | Methyl group signals, thiazole ring protons | |
| 13C-NMR | Carbon environments | Carbonyl carbons, heterocyclic carbons | |
| Mass Spectrometry | Molecular weight, fragmentation pattern | Molecular ion peak at m/z 238, characteristic fragments | |
| IR Spectroscopy | Functional group identification | Carbonyl stretching (~1650-1700 cm-1), C-N stretching | |
| UV-Vis Spectroscopy | Electronic transitions | Characteristic absorption bands for the heterocyclic system |
These spectroscopic methods provide a comprehensive fingerprint of the compound's structure, enabling precise identification and characterization in research and development contexts.
Chromatographic Analysis
Chromatographic techniques play a crucial role in the purification, isolation, and analysis of 1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione. These methods enable separation from impurities, quantitative analysis, and quality control during synthesis and formulation.
Table 8 outlines chromatographic methods applicable to this compound:
| Chromatographic Method | Application | Typical Conditions | Detection Method | Reference |
|---|---|---|---|---|
| HPLC | Purity analysis, quantification | Reverse-phase C18 column, appropriate mobile phase | UV detection (typically 254-280 nm) | |
| TLC | Reaction monitoring, purity assessment | Silica gel plates, optimized solvent systems | UV visualization, chemical staining | |
| GC-MS | Thermal stability studies, volatile derivative analysis | Temperature programming, appropriate column | Mass detection | |
| LC-MS | Structure confirmation, metabolite identification | Various column types, compatible mobile phases | Mass detection |
These chromatographic methods provide powerful tools for analyzing 1,3-dimethyl-6,7-dihydro thiazolo[2,3-f]purine-2,4(1H,3H)-dione throughout the research and development process, from synthesis to biological evaluation.
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